Cas no 938458-66-3 ((3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone)

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone structure
938458-66-3 structure
商品名:(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone
CAS番号:938458-66-3
MF:C15H13O3Cl
メガワット:276.71492
MDL:MFCD09055161
CID:1000240
PubChem ID:28063042

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone 化学的及び物理的性質

名前と識別子

    • (3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
    • (3-chlorophenyl)-[4-(methoxymethoxy)phenyl]methanone
    • (3-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE
    • (3-chlorophenyl)[4-(methoxymethoxy)phenyl]methanone(SALTDATA: FREE)
    • BS-38710
    • DTXSID50650776
    • CS-0362912
    • AKOS022184529
    • MFCD09055161
    • 938458-66-3
    • (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone
    • MDL: MFCD09055161
    • インチ: InChI=1S/C15H13ClO3/c1-18-10-19-14-7-5-11(6-8-14)15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3
    • InChIKey: WVZZHKAJJKAHHV-UHFFFAOYSA-N
    • ほほえんだ: COCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

計算された属性

  • せいみつぶんしりょう: 276.0553220g/mol
  • どういたいしつりょう: 276.0553220g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.222
  • ふってん: 414.2°C at 760 mmHg
  • フラッシュポイント: 167.1°C
  • 屈折率: 1.567

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB215009-10 g
(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone; 95%
938458-66-3
10 g
€269.00 2023-07-20
TRC
C614308-5g
(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
938458-66-3
5g
$ 340.00 2022-06-06
abcr
AB215009-1 g
(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone; 95%
938458-66-3
1 g
€94.10 2023-07-20
abcr
AB215009-5g
(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone, 95%; .
938458-66-3 95%
5g
€186.30 2025-02-16
eNovation Chemicals LLC
Y1244976-5g
(3-CHLOROPHENYL)[4-(METHOXYMETHOXY)PHENYL]METHANONE
938458-66-3 95%
5g
$175 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433582-50g
(3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
938458-66-3 95+%
50g
¥9504.00 2024-04-24
Ambeed
A661791-5g
(3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
938458-66-3 95+%
5g
$188.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433582-25g
(3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
938458-66-3 95+%
25g
¥6451.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433582-1g
(3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
938458-66-3 95+%
1g
¥767.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433582-10g
(3-Chlorophenyl)(4-(methoxymethoxy)phenyl)methanone
938458-66-3 95+%
10g
¥3456.00 2024-04-24

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone 関連文献

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanoneに関する追加情報

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone: A Comprehensive Overview

(3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone, identified by the CAS number 938458-66-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a ketone group attached to a phenyl ring, which is further substituted with a chlorine atom at the 3-position and a methoxymethoxy group at the 4-position. These substituents not only influence the compound's chemical properties but also play a crucial role in its biological activity.

The synthesis of (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs while maintaining high purity levels. The compound's stability under various reaction conditions makes it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone as a precursor in drug development. Its ability to modulate cellular signaling pathways has been explored in preclinical models, showing promise in treating conditions such as inflammation and neurodegenerative diseases. The methoxymethoxy group, known for its bioisosteric properties, enhances the compound's pharmacokinetic profile, making it an attractive candidate for further investigation.

In terms of physical properties, (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone exhibits a melting point of approximately 125°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethanol. These characteristics are advantageous for its use in various chemical processes, including chromatography and crystallization studies.

The compound's electronic structure has been analyzed using computational chemistry techniques, revealing its reactivity towards nucleophilic attack and electrophilic substitution. These insights have guided researchers in designing more efficient synthetic routes and optimizing the compound's functionality for specific applications.

Looking ahead, the integration of artificial intelligence in drug discovery is expected to accelerate the exploration of (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone's therapeutic potential. Machine learning algorithms can predict its binding affinity to target proteins with high accuracy, reducing the need for extensive experimental screening.

In conclusion, (3-Chlorophenyl)4-(methoxymethoxy)phenylmethanone stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge research methodologies, positions it as a key player in advancing scientific innovation.

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